(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide
Overview
Description
(5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide is a useful research compound. Its molecular formula is C25H29BrNOP and its molecular weight is 470.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triphenylphosphonium compounds are known to target mitochondria in cells . The positive charge on the phosphonium ion allows these compounds to cross cell membranes and accumulate in the mitochondria, which have a negative membrane potential .
Mode of Action
Once inside the mitochondria, these compounds can interact with various targets. For example, some triphenylphosphonium compounds have been shown to inhibit mitochondrial metabolism, which plays a pivotal role in reactive oxygen species (ROS) production, calcium homeostasis, apoptosis, and cell proliferation .
Biochemical Pathways
The exact biochemical pathways affected by triphenylphosphonium compounds can vary depending on the specific compound and its targets. Given their accumulation in the mitochondria, these compounds could potentially affect pathways related to energy production (such as the electron transport chain), apoptosis, and ros production .
Pharmacokinetics
The pharmacokinetics of triphenylphosphonium compounds can be influenced by their chemical structure, including the length and composition of the alkyl chain attached to the phosphonium ion . These factors can affect the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Result of Action
The cellular effects of triphenylphosphonium compounds can include changes in mitochondrial function, induction of apoptosis, and alterations in ROS levels . These effects can contribute to the compounds’ potential anticancer activity .
Action Environment
The action of triphenylphosphonium compounds can be influenced by various environmental factors. For example, the pH of the environment can affect the compounds’ ability to cross cell membranes and accumulate in the mitochondria . Additionally, factors such as temperature and the presence of other chemicals can potentially affect the stability and efficacy of these compounds.
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins within the mitochondria. For instance, it can inhibit complexes I and II of the electron transport chain, leading to altered mitochondrial respiration and increased ROS production . Additionally, (5-(Ethylamino)-5-oxopentyl)triphenylphosphonium bromide may interact with mitochondrial membrane proteins, affecting their function and stability.
Cellular Effects
The effects of this compound on cells are profound, particularly in cancer cells. The compound’s ability to target mitochondria makes it a potent inducer of mitochondrial dysfunction, leading to cell death. In cancer cells, this can result in the activation of apoptotic pathways, increased oxidative stress, and disruption of cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with mitochondrial components. The triphenylphosphonium group facilitates the compound’s accumulation within mitochondria, where it can bind to and inhibit key enzymes of the electron transport chain . This inhibition disrupts the normal flow of electrons, leading to increased ROS production and oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained mitochondrial targeting and prolonged effects on cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can selectively target cancer cells, inducing apoptosis without significant toxicity to normal cells. At higher doses, the compound’s effects can become more pronounced, leading to increased oxidative stress and potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways within the mitochondria. The compound’s interaction with the electron transport chain can alter metabolic flux, leading to changes in ATP production and ROS generation . Additionally, the compound may affect the levels of key metabolites involved in cellular respiration and energy metabolism.
Transport and Distribution
Within cells, this compound is transported and distributed primarily to the mitochondria. The compound’s triphenylphosphonium group facilitates its uptake into the mitochondria, where it accumulates due to the negative membrane potential . This targeted distribution allows the compound to exert its effects specifically within the mitochondria, minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is predominantly within the mitochondria. The compound’s triphenylphosphonium group acts as a targeting signal, directing it to the mitochondrial membrane . Once inside the mitochondria, the compound can interact with various mitochondrial components, including enzymes, proteins, and lipids.
Properties
IUPAC Name |
[5-(ethylamino)-5-oxopentyl]-triphenylphosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28NOP.BrH/c1-2-26-25(27)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMDSXEQYKHQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrNOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.